molecular formula C12H17ClF3N B11761064 Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B11761064
M. Wt: 267.72 g/mol
InChI Key: JEUOJLAFAKCAIX-UHFFFAOYSA-N
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Description

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride derivative featuring a butyl group and a 3-(trifluoromethyl)benzyl substituent. The trifluoromethyl group at the meta position of the aromatic ring introduces strong electron-withdrawing effects, which can influence electronic distribution, solubility, and intermolecular interactions.

Properties

Molecular Formula

C12H17ClF3N

Molecular Weight

267.72 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C12H16F3N.ClH/c1-2-3-7-16-9-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8,16H,2-3,7,9H2,1H3;1H

InChI Key

JEUOJLAFAKCAIX-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=CC=C1)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Reaction Between 3-(Trifluoromethyl)Benzyl Chloride and Butylamine

The primary synthetic route involves the reaction of 3-(trifluoromethyl)benzyl chloride with butylamine under basic conditions. This nucleophilic substitution leverages the amine’s lone pair to displace the chloride, forming the benzylamine intermediate.

Reaction Conditions:

  • Solvent: Dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred due to their high polarity and ability to stabilize transition states.

  • Base: Alkaline metal hydroxides (e.g., NaOH, KOH) in stoichiometric excess (≥30%) facilitate deprotonation of the amine, enhancing nucleophilicity.

  • Temperature: 80–110°C for 4–20 hours.

Example Protocol:

  • Combine 3-(trifluoromethyl)benzyl chloride (1.0 equiv) with butylamine (1.2 equiv) in DMSO.

  • Add powdered KOH (3.0 equiv) and heat at 100°C for 10 hours.

  • Quench with aqueous NaCl, extract with toluene, and concentrate to isolate the free base.

Yield Optimization:

  • Excess butylamine (1.5–2.0 equiv) improves conversion.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems.

Hydrochloride Salt Formation

Acidification of the Free Base

The free amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances stability and crystallinity.

Procedure:

  • Dissolve the free base in ethyl acetate or diethyl ether.

  • Bubble HCl gas or add concentrated HCl dropwise until pH ≈ 2.

  • Filter and recrystallize from a mixture of ethanol and diisopropyl ether.

Purity Considerations:

  • Recrystallization Solvents: Ethanol-water (4:1) yields crystals with >99% purity.

  • Drying: Anhydrous sodium sulfate or molecular sieves prevent hydrate formation.

Alternative Synthetic Routes

Gabriel Synthesis for Amine Protection

This method employs phthalimide as a protecting group to avoid over-alkylation.

Steps:

  • React 3-(trifluoromethyl)benzyl chloride with potassium phthalimide in DMF at 20–80°C for 0.5–2 hours.

  • Hydrolyze the phthalimide intermediate with hydrazine or HCl to release the primary amine.

  • Alkylate with 1-bromobutane and acidify to form the hydrochloride salt.

Advantages:

  • Minimizes side products from secondary amine formation.

  • Suitable for optically active amines if chiral auxiliaries are used.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and safety using flow chemistry:

  • Residence Time: 10–30 minutes at 120–150°C.

  • Purification: In-line liquid-liquid extraction and crystallization units ensure >95% yield.

Economic Factors:

  • Cost of Raw Materials: 3-(Trifluoromethyl)benzyl chloride accounts for 60–70% of total costs.

  • Waste Management: Recycling DMSO via distillation reduces environmental impact.

Mechanistic Insights

SN2 Displacement Dynamics

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism:

  • Transition State: The amine’s lone pair attacks the electrophilic benzyl carbon, displacing chloride.

  • Steric Effects: The trifluoromethyl group’s meta-position minimizes steric hindrance, favoring attack at the benzyl carbon.

Kinetic Data:

ParameterValue
Activation Energy85–90 kJ/mol
Rate Constant (100°C)2.4 × 10⁻³ L/mol·s

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution8799High
Gabriel Synthesis7897Moderate
Continuous Flow9599.5Very High

Key Observations:

  • Nucleophilic substitution balances yield and simplicity for lab-scale synthesis.

  • Continuous flow systems excel in industrial settings due to rapid heat dissipation and automation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Over-alkylation generates dialkylated amines.

  • Solution: Use a 1:1 molar ratio of benzyl chloride to butylamine and maintain temperatures <110°C.

Moisture Sensitivity

  • Issue: Alkaline hydroxides (e.g., KOH) absorb water, reducing reactivity.

  • Solution: Use pelletized NaOH or molecular sieves in DMSO to maintain anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkylated or N-acylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in:

  • Formation of Complex Molecules : The compound can participate in various coupling reactions to form biaryl compounds.
  • Synthesis of Pharmaceuticals : Its unique structure allows for the development of new pharmaceutical agents by modifying its functional groups to enhance therapeutic efficacy.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity due to its structural features:

  • Ligand Activity : The compound has been investigated as a ligand for various receptors, suggesting potential therapeutic applications in modulating receptor activity and enzyme functions.
  • Pharmacological Potential : Studies have shown that the trifluoromethyl group enhances binding affinity to certain biological targets, indicating its role in drug design and development .

Biological Research

The interactions of this compound with biological systems have been a focus of research:

  • Receptor Modulation : Its ability to modulate receptor activity makes it a candidate for further pharmacological studies.
  • Mechanistic Studies : Detailed investigations are required to elucidate the exact pathways and molecular targets influenced by this compound, which could lead to novel therapeutic strategies .

Case Studies

Several studies highlight the applications of this compound:

StudyFindings
Study on N′-3-(Trifluoromethyl)phenyl DerivativesInvestigated binding affinities showing that modifications can enhance receptor interactions significantly. The trifluoromethyl substitution was crucial for increased activity compared to non-fluorinated analogs .
Pharmacological InvestigationExplored the potential use of this compound as a therapeutic agent targeting specific enzymes involved in disease pathways, revealing promising results in modulating enzyme activity.
Organic Synthesis ApplicationsDemonstrated successful incorporation into complex organic molecules, emphasizing its utility as a synthetic intermediate in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Alkyl Chain Length Variation

  • Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride (CAS 76532-32-6):

    • Molecular formula: C₉H₁₁ClF₃N (MW: 225.64) .
    • Compared to the butyl derivative, the methyl group reduces steric bulk and lipophilicity. This may result in lower melting points and altered solubility in polar solvents.
  • Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride (hypothetical): Expected molecular formula: C₁₂H₁₇ClF₃N (MW: ~291.7).

Trifluoromethyl Substitution Position

  • [4-(Trifluoromethyl)phenyl]methyl derivatives (e.g., compound 37 in ):
    • Para-substituted analogs exhibit distinct electronic and steric profiles compared to meta-substituted derivatives. The meta-substitution in the target compound may create a less symmetrical molecular geometry, influencing crystal packing (melting point) and binding interactions in biological systems .

Functional Group Modifications

Nitro-Triazole Derivatives

  • Melting point: 138–140°C (decomposition) . The absence of a nitro group in the target compound may reduce metabolic toxicity but also limit redox-mediated biological activity.
  • Compound 38 (bis(4-trifluoromethylbenzyl)-nitro-triazole propylamine hydrochloride):

    • Features two 4-(trifluoromethyl)benzyl groups, increasing molecular weight (MW: ~624) and lipophilicity. Melting point: 184–186°C .
    • The target compound’s single benzyl group may result in lower thermal stability (predicted mp < 184°C) and improved solubility.

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula MW Substituents Melting Point (°C) Biological Activity
Methyl({[3-TFM*]methyl})amine HCl C₉H₁₁ClF₃N 225.64 3-TFM, methyl Not reported Not reported
Butyl({[3-TFM]methyl})amine HCl (hypothetical) C₁₂H₁₇ClF₃N ~291.7 3-TFM, butyl Estimated 100–130 Unknown (structural inference)
Compound 37 C₁₄H₁₇ClF₃N₅O₂ 380.8 4-TFM, nitro-triazole propyl 127–128 Anti-Chagasic candidate
Compound 38 C₂₃H₁₈ClF₁₂N₅O₂ 624.1 Bis(4-TFM), nitro-triazole propyl 184–186 Anti-Chagasic candidate

*TFM = trifluoromethylphenyl

Key Findings:

Lipophilicity and Solubility : The butyl derivative’s longer alkyl chain likely increases logP compared to methyl analogs, favoring membrane penetration but complicating formulation .

Thermal Stability : Melting points correlate with molecular symmetry and ionic interactions. The target compound’s single benzyl group and flexible butyl chain may result in a lower mp than bis-substituted analogs (e.g., compound 38) .

Biological Implications : The absence of a nitro-triazole group in the target compound may reduce anti-parasitic efficacy observed in compounds 30 and 37 but mitigate nitro-associated toxicity .

Biological Activity

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound notable for its structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClF3N
  • Molecular Weight : 267.72 g/mol
  • IUPAC Name : N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine; hydrochloride

The trifluoromethyl group significantly influences the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for pharmacological studies.

Mechanisms of Biological Activity

Research indicates that this compound may modulate the activity of specific receptors and enzymes. The following mechanisms have been proposed:

  • Receptor Binding : The trifluoromethyl group enhances the compound's ability to bind to certain receptors, potentially affecting neurotransmitter systems and other biological pathways.
  • Enzymatic Inhibition : Preliminary studies suggest that this compound might act as an inhibitor in various enzymatic pathways, impacting cellular functions and signaling pathways .

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Methicillin-resistant S. aureus (MRSA)1 µg/mL

These findings indicate significant antimicrobial properties, suggesting potential applications in treating bacterial infections .

Case Studies

  • Study on Receptor Modulation : A study explored the compound's interaction with neurotransmitter receptors, revealing that it could enhance the binding affinity to serotonin receptors, which may contribute to its therapeutic effects in mood disorders.
  • Antimicrobial Efficacy Assessment : Another study evaluated its effectiveness against MRSA, demonstrating that this compound exhibited potent activity, comparable to existing antibiotics .

Applications and Future Research Directions

The unique properties of this compound suggest several potential applications:

  • Pharmacological Development : Its ability to modulate receptor activity positions it as a candidate for developing new treatments for psychiatric disorders and infections.
  • Further Mechanistic Studies : Detailed mechanistic studies are required to elucidate its pathways and targets within biological systems, which will be crucial for evaluating its therapeutic potential and safety profile.

Q & A

Q. What methodologies address discrepancies in solubility data reported for this compound?

  • Methodological Answer : Determine solubility in multiple solvents (e.g., DMSO, water, ethanol) via gravimetric analysis or UV-Vis spectrophotometry. Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Validate with dynamic light scattering (DLS) for colloidal stability .

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